molecular formula C11H10FIN2 B8176305 1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole

1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole

Cat. No.: B8176305
M. Wt: 316.11 g/mol
InChI Key: FHJFLVGDVRCBOD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole is a fluorinated and iodinated pyrazole derivative designed for advanced research and development, particularly in medicinal and agricultural chemistry. This compound serves as a versatile chemical building block. The iodine atom at the 4-position of the pyrazole ring is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create a diverse library of novel compounds for screening . The incorporation of a fluorine atom on the phenethyl group is a common strategy in drug design, as it can influence a molecule's lipophilicity, metabolic stability, and bioavailability . Pyrazole scaffolds are recognized for their broad spectrum of biological activities and are present in several commercial drugs and agrochemicals . Specifically, related fluorinated pyrazoles have demonstrated significant biological activities, including antifungal effects against phytopathogens like Sclerotinia sclerotiorum and Fusarium culmorum . Furthermore, the core structure of iodinated pyrazoles has been investigated for its interaction with enzymes such as alcohol dehydrogenases . This makes this compound a highly valuable reagent for researchers exploring new therapeutic agents, such as anti-inflammatory or antimicrobial drugs, as well as novel crop protection solutions . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FIN2/c12-10-3-1-9(2-4-10)5-6-15-8-11(13)7-14-15/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJFLVGDVRCBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=C(C=N2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine and Carbonyl Precursors

The most widely reported method involves the condensation of 4-fluorophenethylamine with iodinated carbonyl precursors. For example, 1-(4-fluorophenethyl)hydrazine reacts with 4-iodo-1,3-diketones under acidic conditions to form the pyrazole ring. Key steps include:

  • Hydrazine Formation : 4-Fluorophenethylamine is treated with hydrazine hydrate in ethanol at 60°C for 12 hours to yield 1-(4-fluorophenethyl)hydrazine.

  • Cyclocondensation : The hydrazine intermediate reacts with 4-iodo-2,4-diketobutanoic acid in the presence of HCl, achieving cyclization at 80°C.

Optimization Insights :

  • Solvent polarity significantly impacts regioselectivity. Polar aprotic solvents like DMF favor the 1,4-disubstituted pyrazole isomer.

  • Acid catalysts (e.g., p-toluenesulfonic acid) improve yields by facilitating imine formation.

Table 1: Representative Yields for Condensation Reactions

Starting MaterialSolventCatalystTemperature (°C)Yield (%)
4-Iodo-2,4-diketobutanoic acidDMFHCl8078
4-IodoacetylacetoneEthanolPTSA7065

Halogenation of Pre-Formed Pyrazole Intermediates

Direct Iodination Strategies

Post-synthetic iodination of 1-(4-fluorophenethyl)-1H-pyrazole is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS). For instance:

  • Electrophilic Aromatic Substitution : The pyrazole ring undergoes iodination at the 4-position using ICl in acetic acid at 0–5°C.

  • Radical-Mediated Iodination : NIS with azo initiators (e.g., AIBN) in CCl4 enables regioselective iodination under reflux.

Mechanistic Analysis :

  • ICl acts as an electrophile, targeting the electron-rich C4 position of the pyrazole ring.

  • Steric hindrance from the 4-fluorophenethyl group directs iodination to the less hindered C4 site.

Table 2: Iodination Efficiency Under Varied Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
IClAcetic acid0–5282
NISCCl480668

One-Pot Multicomponent Syntheses

Trichloromethyl Enone Cyclization

A regiocontrolled approach uses trichloromethyl enones and hydrazines:

  • Enone Preparation : 4-Fluorophenethylamine reacts with trichloroacetyl chloride to form α,β-unsaturated enones.

  • Cyclocondensation : Hydrazine hydrochloride in methanol induces cyclization, followed by iodination with NaI.

Critical Parameters :

  • pH 6–8 minimizes side reactions during cyclization.

  • Methanolysis of the trichloromethyl group precedes iodination.

Table 3: One-Pot Synthesis Optimization

Hydrazine SourceSolventpHIodination AgentYield (%)
Hydrazine HClMeOH7.0NaI89
MethylhydrazineEtOH6.5KI76

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR : Aromatic protons of the pyrazole ring appear at δ 7.2–7.4 ppm, with coupling constants (J = 2.1 Hz) confirming regiochemistry.

  • 13C NMR : The iodine-bearing carbon resonates at δ 95–100 ppm.

X-ray Crystallography

Single-crystal studies reveal a planar pyrazole ring with C–I bond lengths of 2.10–2.15 Å, consistent with σ-bonding .

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenethyl group enhances the compound's binding affinity to certain receptors, while the iodopyrazole moiety contributes to its biological activity.

Comparison with Similar Compounds

Structural and Crystallographic Differences

  • 4-Halogenated Pyrazoles: 4-Fluoro-1H-pyrazole and 4-chloro-1H-pyrazole form catemers, while 4-bromo-1H-pyrazole and 4-iodo-1H-pyrazole exhibit distinct H-bonding motifs. Bromo and chloro analogs form trimeric H-bonded networks, whereas iodo and fluoro derivatives adopt non-isostructural catemers due to steric and electronic effects . Crystal Packing: The larger atomic radius of iodine (vs. Br, Cl, F) introduces steric hindrance, altering packing efficiency. For example, 4-iodo-1H-pyrazole’s structure shows longer C-I bonds (2.09 Å) compared to C-Br (1.93 Å) or C-Cl (1.73 Å), influencing intermolecular interactions .

Electronic and Reactivity Profiles

  • Halogen Effects: Iodine: Enhances reactivity in cross-coupling reactions (e.g., Sonogashira) due to its polarizable nature and weaker C-I bond (vs. C-Br or C-Cl) . Fluorine: The 4-fluorophenethyl group increases lipophilicity (logP ≈ 3.2) and metabolic stability compared to non-fluorinated analogs (e.g., 1-phenethyl-4-iodo-1H-pyrazole, logP ≈ 2.8) .
  • 4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole (C₁₁H₁₀BrFN₂, MW 269.12): Bromine’s intermediate electronegativity balances reactivity and stability, making it a cost-effective alternative in some syntheses .

Physicochemical Properties

Compound Molecular Weight logP* Melting Point (°C) H-Bonding Motif
1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole 316.12 3.2 145–148 Catemer
4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole 269.12 2.9 132–135 Trimer
1-(4-Chlorophenyl)-4-iodo-1H-pyrazole 294.57 3.0 138–141 Catemer
4-Fluoro-1H-pyrazole 100.08 0.8 95–97 Catemer

*Estimated using ChemAxon software.

Key Research Findings

  • Spectroscopic Data :
    • ¹H NMR : The 4-iodo substituent deshields adjacent protons, shifting signals downfield (δ 8.2–8.5 ppm) compared to bromo (δ 7.9–8.1 ppm) or chloro (δ 7.7–7.9 ppm) analogs .
    • IR : C-I stretching vibrations appear at ~500 cm⁻¹, distinct from C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) .
  • DFT Calculations : Theoretical studies confirm that iodine’s polarizability stabilizes charge-transfer interactions in halogen bonding, critical for biological activity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(4-Fluorophenethyl)-4-iodo-1H-pyrazole, and how can regioselectivity be controlled during iodination?

  • Methodology : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) is commonly employed. Regioselectivity at the pyrazole C4 position is influenced by steric and electronic effects of the 4-fluorophenethyl substituent. Preferential iodination at the less hindered position can be confirmed via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} analysis .
  • Data Validation : Compare reaction outcomes under varying temperatures (0–60°C) and catalysts (e.g., Lewis acids). Monitor reaction progress via TLC and HPLC to optimize yield and purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Techniques :

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., interatomic distances: C–I ≈ 2.09 Å, C–F ≈ 1.35 Å) .
  • Spectroscopy : Use 19F NMR^{19} \text{F NMR} to verify fluorophenyl group integrity and FTIR for pyrazole ring vibration modes (C–N stretching at ~1,550 cm1^{-1}) .
    • Cross-Validation : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p) basis set) to resolve ambiguities .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the iodopyrazole core?

  • Challenge : The iodo group’s susceptibility to nucleophilic displacement or radical coupling may lead to undesired byproducts (e.g., dehalogenation or cross-coupling intermediates).
  • Solutions :

  • Use protective groups (e.g., Boc for NH pyrazole) during Suzuki-Miyaura couplings to preserve the iodine substituent .
  • Optimize reaction conditions (e.g., Pd(OAc)2_2/XPhos catalyst system in THF at 80°C) to minimize side reactions .
    • Analytical Tools : LC-MS to track intermediates and GC-MS for volatile byproducts .

Q. How do electronic effects of the 4-fluorophenethyl group influence the pyrazole ring’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine atom enhances the electrophilicity of the pyrazole ring, facilitating oxidative addition in Pd-catalyzed reactions. However, steric bulk from the phenethyl group may hinder accessibility to the C4-iodo site.
  • Experimental Design :

  • Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., pseudo-first-order kinetics).
  • Utilize Hammett plots to correlate substituent effects with reaction efficiency .

Q. What computational models best predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

  • Approach :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX) to assess binding affinity .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
    • Validation : Correlate computational results with in vitro IC50_{50} values from enzymatic assays .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields for analogous pyrazole derivatives be resolved?

  • Case Study : reports >80% yield for electrophilic fluorination of pyrazoles, while older methods (e.g., WO2013043624) achieve <50% due to multi-step pathways.
  • Resolution :

  • Replicate both methods with strict control of reaction parameters (e.g., reagent purity, inert atmosphere).
  • Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, stoichiometry) affecting yield .

Q. Why do crystallographic data for fluorinated pyrazoles show variability in dihedral angles between aryl and heterocyclic rings?

  • Analysis : In and , dihedral angles for 4-fluorophenyl-pyrazole derivatives range from 1.8° to 23.7°, influenced by crystal packing forces and substituent sterics.
  • Methodological Adjustment : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···F contacts) driving conformational differences .

Safety and Handling

Q. What precautions are essential for handling this compound in laboratory settings?

  • Protocols :

  • Store in amber glass under nitrogen at –20°C to prevent iodine loss or photodegradation .
  • Use PPE (gloves, goggles) and fume hoods to avoid inhalation of fine particulates .
    • Emergency Response : For skin contact, rinse with 10% Na2_2S2_2O3_3 solution to reduce iodine toxicity .

Biological Evaluation

Q. What in vitro assays are suitable for preliminary assessment of antimicrobial activity?

  • Methods :

  • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays to determine bactericidal vs. bacteriostatic effects .
    • Data Interpretation : MIC values <10 µg/mL suggest promising activity; compare with positive controls (e.g., ciprofloxacin) .

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